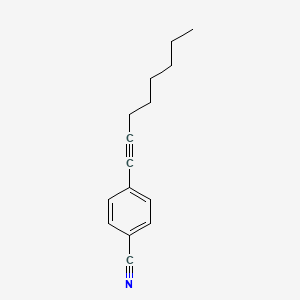
4-Oct-1-ynylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 4-(1-octynyl)- is an organic compound that belongs to the class of nitriles It features a benzene ring substituted with a nitrile group and an octynyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 4-(1-octynyl)- can be achieved through several methods. One common approach involves the reaction of 4-bromobenzonitrile with 1-octyne in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and requires a base like triethylamine to facilitate the coupling reaction.
Industrial Production Methods: Industrial production of benzonitrile, 4-(1-octynyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvents, can be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: Benzonitrile, 4-(1-octynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines or the alkyne group to alkanes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or alkanes.
Substitution: Nitrobenzonitrile or halogenated benzonitrile derivatives.
Scientific Research Applications
Benzonitrile, 4-(1-octynyl)- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It may be explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Benzonitrile, 4-(1-octynyl)- is used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of benzonitrile, 4-(1-octynyl)- involves its interaction with specific molecular targets and pathways. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The alkyne group can undergo cycloaddition reactions, forming new carbon-carbon bonds. These interactions can lead to the formation of various bioactive compounds and materials with unique properties.
Comparison with Similar Compounds
Benzonitrile: A simpler analogue with only a nitrile group attached to the benzene ring.
4-Octynylbenzene: A compound with an octynyl group but lacking the nitrile functionality.
4-Cyanophenylacetylene: A compound with both nitrile and alkyne groups but in different positions.
Uniqueness: Benzonitrile, 4-(1-octynyl)- is unique due to the presence of both nitrile and octynyl groups at specific positions on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable for various synthetic and industrial applications.
Properties
CAS No. |
312708-98-8 |
|---|---|
Molecular Formula |
C15H17N |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
4-oct-1-ynylbenzonitrile |
InChI |
InChI=1S/C15H17N/c1-2-3-4-5-6-7-8-14-9-11-15(13-16)12-10-14/h9-12H,2-6H2,1H3 |
InChI Key |
NZAFXMNWVHJORA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















